"Methyl 2-cyano-3-(2-fluorophenyl)acrylate" molecular weight and formula
"Methyl 2-cyano-3-(2-fluorophenyl)acrylate" molecular weight and formula
Compound Identity, Synthesis, and Pharmaceutical Utility
Executive Summary & Physicochemical Profile[1][2][3][4]
Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3) is a specialized electron-deficient alkene belonging to the
As a Senior Application Scientist, I emphasize that the utility of this molecule lies in its "push-pull" electronic structure: the electron-withdrawing cyano and ester groups create a highly electrophilic
Physicochemical Specifications
| Property | Value | Notes |
| Formula | C₁₁H₈FNO₂ | Confirmed linear formula |
| Molecular Weight | 205.19 g/mol | Monoisotopic mass: ~205.05 |
| CAS Number | 198554-07-3 | Unique identifier |
| Appearance | White to Off-White Solid | Crystalline powder |
| Melting Point | 53–55 °C (Experimental) | Distinct from ethyl analogs (~45°C) |
| Solubility | DMSO, Methanol, Chloroform | Poor water solubility |
| Reactive Motif | Michael Acceptor |
Synthesis Strategy: The Knoevenagel Protocol[6][7][8][9]
The industrial and laboratory standard for synthesizing Methyl 2-cyano-3-(2-fluorophenyl)acrylate is the Knoevenagel Condensation . This pathway involves the dehydration reaction between 2-fluorobenzaldehyde and methyl cyanoacetate.
Mechanistic Insight
The reaction is driven by the acidity of the methylene protons in methyl cyanoacetate (
Experimental Workflow (Self-Validating Protocol)
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Methyl Cyanoacetate (1.05 eq)
-
Catalyst: Piperidine (0.1 eq) or
-alanine (green chemistry variant) -
Solvent: Ethanol (anhydrous)
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde in ethanol (5 mL/mmol).
-
Activation: Add methyl cyanoacetate. Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Add piperidine dropwise. Critical: A slight exotherm indicates initiation.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product spot will be UV-active and less polar than the aldehyde.
-
Precipitation: Cool the solution to room temperature, then to 0°C. The target compound typically crystallizes out.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if purity is <98% by HPLC.
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from raw materials to purified scaffold, including critical decision nodes.
Caption: Step-by-step Knoevenagel condensation workflow with quality control checkpoints.
Applications in Drug Discovery
This molecule is not a final drug but a privileged scaffold . The 2-fluorophenyl group is strategically important; fluorine substitution often improves metabolic stability (blocking P450 oxidation sites) and lipophilicity in the final drug candidate.
Primary Reaction Pathways[10]
-
Heterocycle Formation: Reaction with amidines (e.g., urea, guanidine) yields pyrimidines or dihydropyrimidines via the Biginelli-like cyclization.
-
1,4-Addition (Michael Addition): Soft nucleophiles (thiols, malonates) attack the
-carbon. This is used to introduce the 2-fluorophenyl-ethyl moiety into complex structures.
Visualization: Reaction Mechanism & Utility
The diagram below illustrates the electronic activation that makes this molecule valuable.
Caption: Transformation pathway from precursors to pharmaceutical scaffolds.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral markers.
-
H NMR (400 MHz, CDCl
):-
8.40–8.55 ppm (s, 1H): The vinylic proton (
-H). This singlet is highly deshielded due to the cis cyano and ester groups. - 7.10–7.60 ppm (m, 4H): Aromatic protons. The 2-fluoro substitution pattern creates a complex multiplet structure distinct from unsubstituted phenyl rings.
- 3.95 ppm (s, 3H): Methyl ester protons (singlet).
-
8.40–8.55 ppm (s, 1H): The vinylic proton (
-
IR Spectroscopy:
-
2225 cm
: Sharp nitrile (C N) stretch. -
1730 cm
: Strong carbonyl (C=O) stretch. -
1610 cm
: C=C alkene stretch.
-
References
-
Sigma-Aldrich. Methyl 2-cyano-3-(2-fluorophenyl)acrylate Product Specification. Retrieved from
-
EPA CompTox Chemicals Dashboard. Methyl 2-cyano-3-(2-fluorophenyl)acrylate Details. Retrieved from
-
Verduzco-Ramírez, A., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society. Retrieved from
-
BenchChem. Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (Analogous Protocol). Retrieved from
